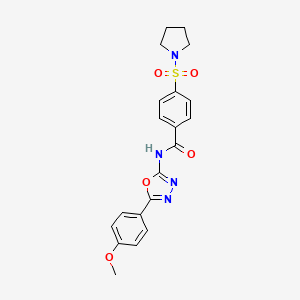
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its potential as an antibacterial, anticancer, and anticonvulsant agent.
Synthesis and Structural Properties
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent functionalization with pyrrolidine and sulfonamide groups. The compound's molecular formula is C17H20N4O3S, with a molecular weight of 354.38 g/mol.
The crystal structure has been characterized by X-ray diffraction studies, revealing that the molecule is approximately planar. The methoxy group is positioned in a way that allows for optimal interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Antibacterial Activity
Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 12.5 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. The oxadiazole moiety is known for its ability to inhibit tumor cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The mechanism of action appears to involve the disruption of mitochondrial function and modulation of apoptotic pathways .
A summary of anticancer activity from recent studies is presented in Table 1:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | <10 | Apoptosis induction |
| Compound B | Jurkat | <5 | Mitochondrial disruption |
| This compound | Various | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of similar oxadiazole derivatives have been noted in pharmacological studies. Compounds with the pyrrolidine moiety have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) indicates that modifications at the pyrrolidine position can significantly influence anticonvulsant efficacy .
Case Studies
Recent research has provided insights into the biological activity of oxadiazole derivatives:
- Antibacterial Study : A study evaluated several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the phenyl ring enhanced antibacterial potency.
- Anticancer Screening : In a series of experiments involving various cancer cell lines, it was found that compounds with methoxy substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts.
- Anticonvulsant Evaluation : A pharmacological assessment on animal models indicated that specific derivatives could reduce seizure frequency significantly.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-16-8-4-15(5-9-16)19-22-23-20(29-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMMDDCQVEQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














